

A Technical Guide to IUPAC Naming and Identifiers for C₁₂H₂₆ Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5,5-Diethyl-2-methylheptane

Cat. No.: B14538938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The hydrocarbon dodecane, with the molecular formula C₁₂H₂₆, represents a significant subject of study in organic chemistry due to its structural diversity. As an alkane, it exists as 355 distinct structural isomers, each possessing unique physical and chemical properties.^[1] Accurate and unambiguous identification of these isomers is paramount for research, chemical synthesis, and regulatory compliance. This guide provides a comprehensive overview of the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) and details the primary chemical identifiers used for these compounds.

Methodological Approach: Nomenclature and Identification Protocols

In the context of chemical isomers, the primary "experimental protocol" is the systematic application of established nomenclature rules and the utilization of chemical databases for retrieving standardized identifiers. This process ensures reproducibility and universal understanding of a specific chemical entity without ambiguity.

Protocol for IUPAC Nomenclature of Branched Alkanes:

The systematic naming of dodecane isomers follows the IUPAC rules for branched alkanes. The methodology is as follows:

- **Identify the Parent Chain:** The longest continuous chain of carbon atoms in the molecule is identified. For C₁₂H₂₆ isomers, this chain will be shorter than 12 carbons for all branched structures.
- **Number the Parent Chain:** The carbon atoms in the parent chain are numbered starting from the end that gives the substituent groups the lowest possible locants (numbers).
- **Identify and Name Substituents:** All groups attached to the parent chain that are not part of it are considered substituents. These alkyl groups are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane becomes methyl, ethane becomes ethyl).
- **Assign Locants to Substituents:** The position of each substituent on the parent chain is indicated by the number of the carbon atom to which it is attached.
- **Assemble the Full Name:** The complete name is assembled by listing the substituents in alphabetical order (ignoring prefixes like di-, tri-, etc.), preceded by their locants. The name of the parent chain forms the end of the name.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol for Retrieving Chemical Identifiers:

Standardized chemical identifiers are obtained from authoritative databases. The protocol is as follows:

- **Select a Database:** Primary resources include PubChem, the NIST Chemistry WebBook, and CAS REGISTRY®.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Perform a Search:** The database can be queried using any known information, such as the IUPAC name, common name, or molecular formula.
- **Retrieve Identifiers:** Once the correct chemical entity is located, its associated identifiers, such as the CAS Registry Number, InChI, and InChIKey, can be retrieved.

Key Chemical Identifiers

Beyond the systematic IUPAC name, several other identifiers are crucial for database searching, regulatory submissions, and unambiguous communication:

- CAS Registry Number® (CAS RN®): A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance.^[6] It provides a reliable way to identify a substance irrespective of its various names.
- InChI (IUPAC International Chemical Identifier): A non-proprietary, textual identifier that encodes the molecular structure in a standardized format.^[8]^[9] It is generated by a computer algorithm and provides a detailed structural representation.
- InChIKey: A fixed-length (27-character) condensed version of the InChI.^[10] It is designed to be easily searchable on the internet and in databases.

Isomers of Dodecane: A Representative List

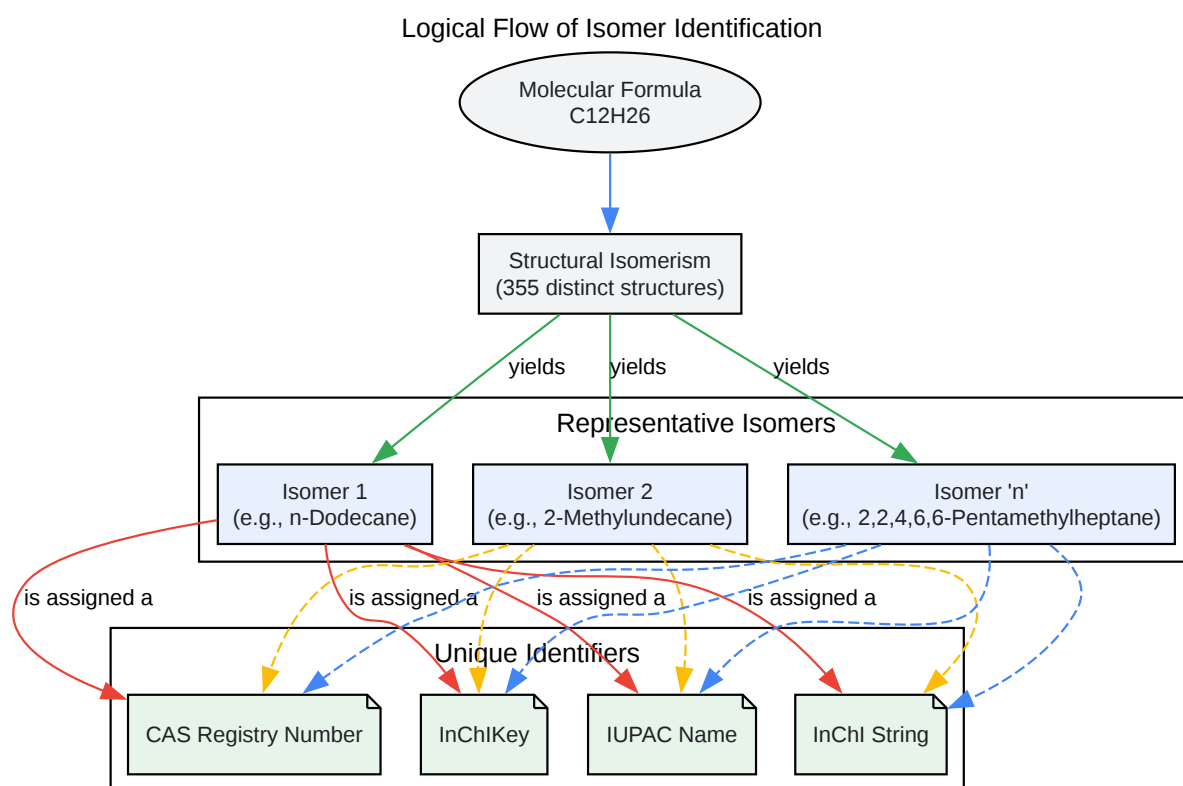
While a comprehensive list of all 355 isomers is beyond the scope of this guide, the following table presents a selection of C₁₂H₂₆ isomers, illustrating the diversity of structures and their corresponding identifiers.

IUPAC Name	Common Name(s)	CAS Registry Number	InChI	InChIKey
Dodecane	n-Dodecane, Adakane 12	112-40-3[11]	InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3[11]	SNRUBQQJIBE YMU- UHFFFAOYSA-N[11]
2-Methylundecane	-	31807-55-3[12]	InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3	GTJOHISYCKPI MT- UHFFFAOYSA-N
3-Methylundecane	-	17301-26-7	InChI=1S/C12H26/c1-4-6-7-8-9-10-11-12(3)5-2/h12H,4-11H2,1-3H3	WQYJNOYJDBV BLF- UHFFFAOYSA-N
2,2-Dimethyldecane	-	17301-29-0	InChI=1S/C12H26/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3	XJGOYQKSNVS MHA- UHFFFAOYSA-N
3,3-Diethyloctane	-	17301-38-1	InChI=1S/C12H26/c1-5-9-10-11-12(7-3,8-4)6-2/h5-11H2,1-4H3	ZVBSDJBFPUIK DR- UHFFFAOYSA-N
2,3,4-Trimethylnonane	-	17312-70-8	InChI=1S/C12H26/c1-6-8-9-10-12(4)11(3)10(2)7-5/h10-12H,6-9H2,1-5H3	Not Available

2,2,4,6,6-Pentamethylheptane	Isododecane	13475-82-6[13]	InChI=1S/C12H26/c1-10(2)8-11(4)9-12(5,6)7/h11H,8-9H2,1-7H3[13]	VKPSKYDESGT TFR- UHFFFAOYSA-N[13]
2,2,4,4,6-Pentamethylheptane	-	62199-62-6[14]	InChI=1S/C12H26/c1-10(2)8-12(6,7)9-11(3,4)5/h10H,8-9H2,1-7H3[14]	YWXXKSMXHD PSRN- UHFFFAOYSA-N
4-Propylnonane	-	3178-29-8	InChI=1S/C12H26/c1-4-7-10-12(11-8-5-2)9-6-3/h12H,4-11H2,1-3H3	OIQPTIMPFWJZ GB- UHFFFAOYSA-N
5-Butyl-octane	-	17312-58-2	InChI=1S/C12H26/c1-5-9-11-12(10-8-6-4)7-3/h12H,5-11H2,1-4H3	Not Available
3-Ethyl-2,2-dimethyl-octane	-	17312-87-7	InChI=1S/C12H26/c1-6-8-9-10-11(7-2)12(3,4)5/h11H,6-10H2,1-5H3	Not Available
4-Isopropyl-2,5-dimethylheptane	-	96110-38-6	InChI=1S/C12H26/c1-7-10(4)11(12(5)6)8-9(2)3/h9-12H,7-8H2,1-6H3	Not Available

Logical Relationships in Chemical Identification

The following diagram illustrates the logical workflow from a general molecular formula to specific, unambiguously identified isomers.



[Click to download full resolution via product page](#)

Caption: Logical flow from molecular formula to unique isomer identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. CAS REGISTRY | CAS [cas.org]
- 7. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]
- 8. iupac.org [iupac.org]
- 9. International Chemical Identifier - Wikipedia [en.wikipedia.org]
- 10. inchikey.info [inchikey.info]
- 11. Dodecane [webbook.nist.gov]
- 12. 2-Methylundecane | C₁₂H₂₆ | CID 23459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,2,4,6,6-Pentamethylheptane | C₁₂H₂₆ | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,2,4,4,6-Pentamethylheptane | C₁₂H₂₆ | CID 112817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to IUPAC Naming and Identifiers for C₁₂H₂₆ Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14538938#iupac-naming-and-identifiers-for-c12h26-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com